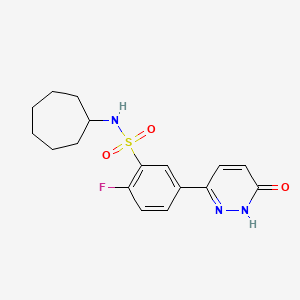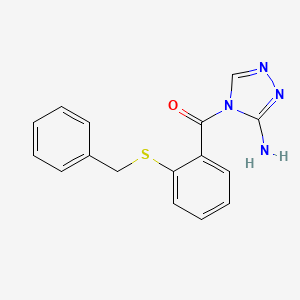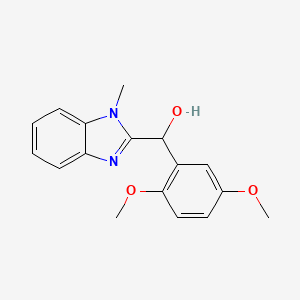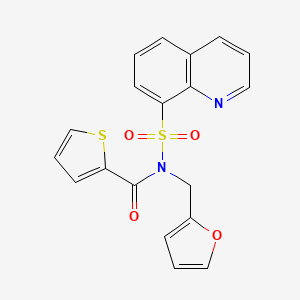![molecular formula C14H13ClN2OS B5386529 N-(2-CHLOROPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B5386529.png)
N-(2-CHLOROPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorophenyl)-N’-[2-(methylsulfanyl)phenyl]urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a methylsulfanylphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-N’-[2-(methylsulfanyl)phenyl]urea typically involves the reaction of 2-chloroaniline with 2-(methylsulfanyl)aniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of N-(2-Chlorophenyl)-N’-[2-(methylsulfanyl)phenyl]urea may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Chlorophenyl)-N’-[2-(methylsulfanyl)phenyl]urea can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-Chlorophenyl)-N’-[2-(methylsulfanyl)phenyl]urea is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. It can serve as a lead compound for the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may be studied for its efficacy and safety as a drug candidate for various diseases.
Industry: In the industrial sector, N-(2-Chlorophenyl)-N’-[2-(methylsulfanyl)phenyl]urea can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-N’-[2-(methylsulfanyl)phenyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects can be mediated through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of signal transduction pathways.
Comparison with Similar Compounds
N-(2-Chlorophenyl)-N’-phenylurea: Lacks the methylsulfanyl group.
N-(2-Methylsulfanylphenyl)-N’-phenylurea: Lacks the chlorophenyl group.
N-(2-Chlorophenyl)-N’-[2-(methylsulfanyl)phenyl]thiourea: Contains a thiourea moiety instead of urea.
Uniqueness: N-(2-Chlorophenyl)-N’-[2-(methylsulfanyl)phenyl]urea is unique due to the presence of both chlorophenyl and methylsulfanylphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-19-13-9-5-4-8-12(13)17-14(18)16-11-7-3-2-6-10(11)15/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWNQLAGNJYMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796768 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5386457.png)
![1-{2-[3-(3-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}-3-piperidinol](/img/structure/B5386462.png)
![N-(3,5-dimethylphenyl)-2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-2-oxoacetamide](/img/structure/B5386464.png)

![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5386485.png)
![(3S,4R)-1-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]-3-methoxypiperidin-4-amine](/img/structure/B5386501.png)
![3-({1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5386510.png)
![N-(2-ETHYLPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B5386511.png)
![(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B5386513.png)


![(E)-3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5386532.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5386546.png)
